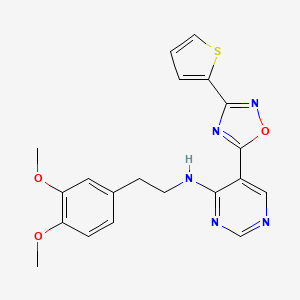
3-Methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re asking about is a type of organic compound known as an oxadiazole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques like X-ray diffraction and density functional theory (DFT) .科学的研究の応用
Antimicrobial Activity
3-Methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, incorporating either a piperidine or pyrrolidine ring, demonstrated strong antimicrobial effects against various pathogens. A comprehensive structure–activity relationship study highlighted the significance of the oxadiazole core and the attached pyrrolidine moiety in exerting antimicrobial efficacy (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Potential
The synthesis of novel 1,3,4-oxadiazolyl tetrahydropyridines, incorporating the this compound scaffold, has been explored for their potential anticancer activities. These compounds have shown promising results in preliminary screenings against various cancer cell lines, indicating the potential of the 1,2,4-oxadiazole core as a versatile platform for developing anticancer agents (Redda & Gangapuram, 2007).
Antiviral Applications
Research on this compound derivatives has also extended to antiviral applications. Compounds featuring this core have been identified as potent inhibitors of various viruses, including human rhinovirus (HRV), demonstrating the broad-spectrum antiviral potential of this chemical class. These inhibitors have shown efficacy in cell-based assays against all HRV serotypes tested, highlighting their potential as antiviral agents for respiratory infections (Patick et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, derivatives of this compound have been explored for their application in organic light-emitting diodes (OLEDs). These compounds have been employed as electron-transporting materials, demonstrating their utility in enhancing the efficiency and operational stability of OLEDs. This research underscores the potential of oxadiazole derivatives in electronic and optoelectronic applications, offering pathways to high-performance OLEDs (Shih et al., 2015).
作用機序
The mechanism of action of similar compounds often involves interactions with various biological targets. For example, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7-9-8(12-10-7)6-11-4-2-3-5-11/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWBKWNSDVFCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2589284.png)
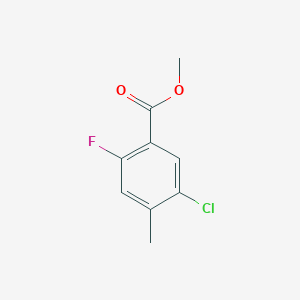
![3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2589287.png)
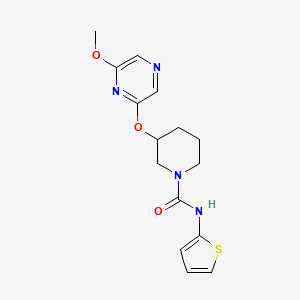
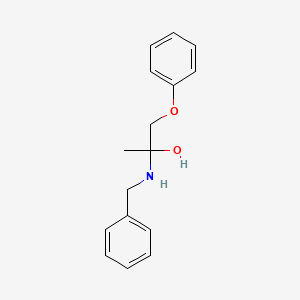
![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)


![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2589298.png)
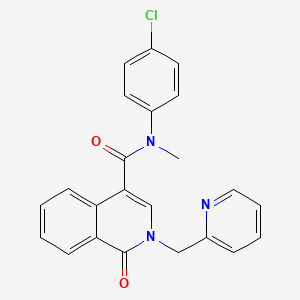
![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)
